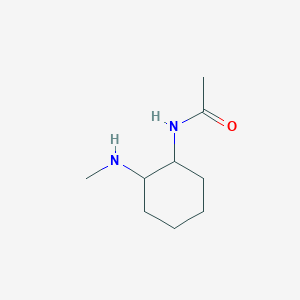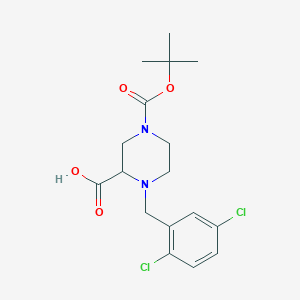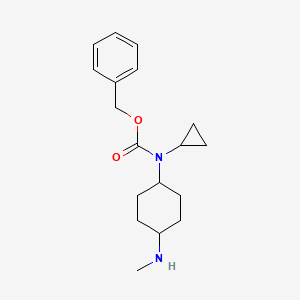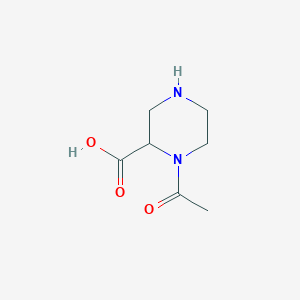
N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine
Descripción general
Descripción
N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been identified as a potential anti-cancer drug due to its ability to selectively target cancer cells.
Mecanismo De Acción
N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine selectively inhibits RNA polymerase I transcription by binding to the DNA transcriptional machinery. This leads to the inhibition of ribosomal RNA synthesis, which is necessary for the growth and proliferation of cancer cells. This compound has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine in lab experiments include its ability to selectively target cancer cells and its potential to enhance the efficacy of other anti-cancer drugs. The limitations of using this compound in lab experiments include its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
For N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine research include further preclinical and clinical studies to determine its efficacy and safety in treating various types of cancer. In addition, research is needed to fully understand its mechanism of action and potential applications, as well as to develop more effective synthesis methods and delivery systems.
Conclusion
This compound is a small molecule inhibitor of RNA polymerase I transcription that has been identified as a potential anti-cancer drug. It selectively targets cancer cells by inhibiting ribosomal RNA synthesis, leading to the inhibition of cancer cell growth and proliferation. This compound has been extensively studied for its potential anti-cancer properties and has shown promise in preclinical models of various types of cancer. However, further research is needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine has been extensively studied for its potential anti-cancer properties. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is necessary for the growth and proliferation of cancer cells. This compound has been tested in preclinical models of various types of cancer, including breast, ovarian, and pancreatic cancer. It has also been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
4-N-(2-aminoethyl)-4-N-cyclopropyl-1-N,1-N-dimethylcyclohexane-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15(2)11-3-5-12(6-4-11)16(10-9-14)13-7-8-13/h11-13H,3-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGHULVJSHLZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)N(CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401150222 | |
| Record name | 1,4-Cyclohexanediamine, N1-(2-aminoethyl)-N1-cyclopropyl-N4,N4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353945-19-3 | |
| Record name | 1,4-Cyclohexanediamine, N1-(2-aminoethyl)-N1-cyclopropyl-N4,N4-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353945-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanediamine, N1-(2-aminoethyl)-N1-cyclopropyl-N4,N4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-ethyl-acetamide](/img/structure/B3233415.png)

![[4-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid](/img/structure/B3233429.png)



![1-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B3233471.png)
![2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B3233472.png)
![2-[(4-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol](/img/structure/B3233483.png)

![N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide](/img/structure/B3233495.png)
![[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B3233499.png)

![N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-acetamide](/img/structure/B3233512.png)